Nevirapine hemihydrate
概要
説明
Nevirapine hemihydrate is a pharmaceutical compound used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection, specifically HIV-1. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by blocking the function of reverse transcriptase, an enzyme critical for the replication of HIV. This compound is often used in combination with other antiretroviral medications to enhance its efficacy and reduce the likelihood of resistance development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nevirapine hemihydrate involves several steps, starting from the basic chemical structure of dipyridodiazepinoneThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as ammonium phosphate buffer .
Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process includes the crystallization of the compound from various solvents to obtain the hemihydrate form. The final product is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Nevirapine hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
科学的研究の応用
Nevirapine hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In biological research, it is used to study the mechanisms of HIV replication and the effects of NNRTIs on viral enzymes.
Medicine: Clinically, it is used in the treatment of HIV-1 infection, often as part of combination antiretroviral therapy.
Industry: In the pharmaceutical industry, it is used in the formulation of various dosage forms, including tablets and oral suspensions
作用機序
Nevirapine hemihydrate exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding causes a disruption in the enzyme’s catalytic site, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the viral genome, thereby reducing the viral load in the patient’s body .
類似化合物との比較
Efavirenz: Another NNRTI used in the treatment of HIV-1.
Delavirdine: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Etravirine: A newer NNRTI with a broader spectrum of activity against resistant strains of HIV-1
Uniqueness: Nevirapine hemihydrate is unique in its ability to be used in both adults and pediatric patients, and it has a well-established safety profile. It is also available in various dosage forms, making it versatile for different patient needs .
生物活性
Nevirapine hemihydrate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infections. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, metabolism, and clinical efficacy. Below is a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Nevirapine binds to the reverse transcriptase (RT) enzyme of HIV-1, specifically targeting a hydrophobic pocket known as the NNRTI pocket. This binding inhibits the enzyme's ability to convert viral RNA into DNA, thereby preventing viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete at the active site, NNRTIs like nevirapine exert their effects through allosteric modulation .
Pharmacokinetics
Absorption and Distribution:
- Nevirapine is approximately 60% bound to plasma proteins within a concentration range of 1-10 µg/mL.
- The volume of distribution is about 1.21 ± 0.09 L/kg in healthy adults .
Elimination:
- The half-life of nevirapine is approximately 45 hours after a single dose but decreases to about 25-30 hours with repeated dosing due to autoinduction of hepatic metabolism .
- Renal excretion accounts for a minor role in the elimination of the parent compound; around 91% of a radioactive dose is recovered, predominantly as glucuronide conjugates in urine .
Metabolism
Nevirapine undergoes extensive biotransformation primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. The metabolic pathway produces several hydroxylated metabolites that are further conjugated to glucuronides for excretion. This metabolic process is crucial for reducing systemic drug levels and minimizing toxicity .
Clinical Efficacy
Nevirapine has been extensively studied in clinical trials for its efficacy in treating HIV-1 infections. Here are some key findings:
Case Studies
- Case Study on Mother-to-Child Transmission:
- Long-term Efficacy:
Adverse Effects
While nevirapine is effective, it is associated with certain adverse effects:
特性
IUPAC Name |
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLSXAXTLQBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176606 | |
Record name | Nevirapine hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220988-26-1 | |
Record name | Nevirapine hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220988261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nevirapine hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-cyclopropyl-4-methyl-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepin-6-one;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEVIRAPINE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7XF2TD73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。